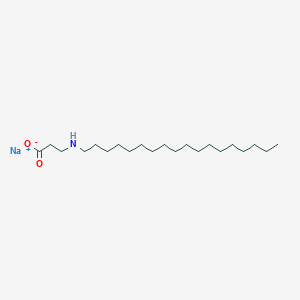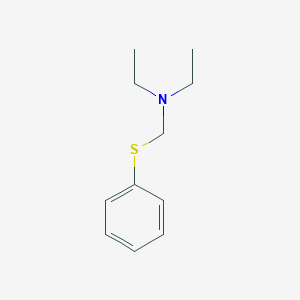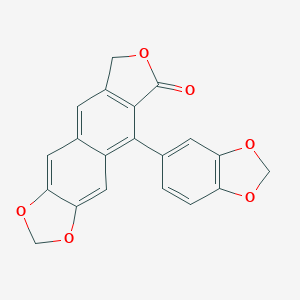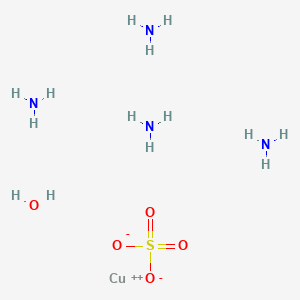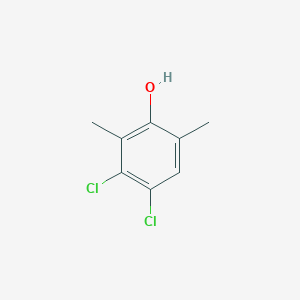
2-(Thiophen-2-yl)acetaldehyde
Descripción general
Descripción
2-(Thiophen-2-yl)acetaldehyde is a chemical compound with the molecular formula C6H6OS . It is not intended for human or veterinary use and is used for research purposes.
Synthesis Analysis
The synthesis of thiophene derivatives, such as 2-(Thiophen-2-yl)acetaldehyde, has been a topic of interest in recent scientific literature . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
The molecular structure of 2-(Thiophen-2-yl)acetaldehyde consists of a thiophene ring attached to an acetaldehyde group . The InChI code for this compound is 1S/C6H6OS/c7-4-3-6-2-1-5-8-6/h1-2,4-5H,3H2 .Chemical Reactions Analysis
Thiophene derivatives, including 2-(Thiophen-2-yl)acetaldehyde, have been synthesized through various chemical reactions. For instance, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, produces aminothiophene derivatives .Physical And Chemical Properties Analysis
2-(Thiophen-2-yl)acetaldehyde has a molecular weight of 126.18 g/mol . The compound should be stored at a temperature of -70°C .Aplicaciones Científicas De Investigación
Synthesis of Thiophene Derivatives
“2-(Thiophen-2-yl)acetaldehyde” plays a crucial role in the synthesis of thiophene derivatives . These derivatives have attracted a growing number of scientists due to their potential as biologically active compounds . They are used by medicinal chemists to develop advanced compounds with a variety of biological effects .
Industrial Chemistry
Thiophene derivatives, which can be synthesized using “2-(Thiophen-2-yl)acetaldehyde”, are utilized in industrial chemistry . One of their applications is as corrosion inhibitors .
Material Science
In the field of material science, thiophene-mediated molecules have a prominent role . They are used in the advancement of organic semiconductors .
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are used in the fabrication of Organic Field-Effect Transistors (OFETs) . These transistors are a type of field-effect transistor using an organic semiconductor in its channel.
Organic Light-Emitting Diodes (OLEDs)
“2-(Thiophen-2-yl)acetaldehyde” and its derivatives are also used in the fabrication of Organic Light-Emitting Diodes (OLEDs) . OLEDs are used to create digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones and handheld game consoles.
Pharmacological Properties
Compounds with the thiophene ring system, which includes “2-(Thiophen-2-yl)acetaldehyde”, exhibit many pharmacological properties . These include anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Nonsteroidal Anti-Inflammatory Drug
Suprofen, which has a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug . This shows the potential of “2-(Thiophen-2-yl)acetaldehyde” in the development of new drugs.
Dental Anesthetic
Articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe . This is another example of the medical applications of “2-(Thiophen-2-yl)acetaldehyde” and its derivatives.
Safety and Hazards
Direcciones Futuras
Thiophene-based analogs, including 2-(Thiophen-2-yl)acetaldehyde, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research may continue to explore the synthesis and applications of these compounds.
Mecanismo De Acción
Target of Action
It is known that thiophene derivatives, which include 2-(thiophen-2-yl)acetaldehyde, have a wide range of biological activities and can interact with various biological targets .
Mode of Action
It is known that thiophene derivatives can interact with biological targets in various ways, leading to different biological effects .
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biochemical processes, suggesting that 2-(Thiophen-2-yl)acetaldehyde could potentially influence multiple pathways .
Result of Action
Thiophene derivatives are known to exhibit a variety of biological activities, suggesting that 2-(thiophen-2-yl)acetaldehyde could potentially have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(Thiophen-2-yl)acetaldehyde . .
Propiedades
IUPAC Name |
2-thiophen-2-ylacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6OS/c7-4-3-6-2-1-5-8-6/h1-2,4-5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGKLBDOZYMAEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424006 | |
| Record name | thienylethanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15022-15-8 | |
| Record name | thienylethanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(thiophen-2-yl)acetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-(Thiophen-2-yl)acetaldehyde in the synthesis of heterocyclic compounds and what is the biological significance of these synthesized compounds?
A1: In the study by El-Sayed et al. [], 2-(Thiophen-2-yl)acetaldehyde oxime was used as a starting material for the synthesis of novel pteridine and pyrido[3,4-b]pyrazine derivatives. [] Specifically, it was condensed with either 4,5-diaminopyrimidine-6(1_H_)-one or 2,4-diamino-5-chloropyrimidine. This resulted in the formation of 6-(2-thienyl)-pteridine-4-one and 5-chloro-2-(2-thienyl)pyrido[3,4-b]pyrazine, respectively. [] These synthesized heterocyclic compounds were then evaluated for their antiviral activity against HIV-1 and HIV-2, as well as for their antibacterial and antifungal properties against various strains. [] This highlights the potential of using 2-(Thiophen-2-yl)acetaldehyde derivatives as building blocks for developing novel compounds with potential therapeutic applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





